molecular formula C15H13N B1517177 N-benzyl-3-ethynylaniline CAS No. 864754-01-8

N-benzyl-3-ethynylaniline

Cat. No. B1517177
M. Wt: 207.27 g/mol
InChI Key: HOJRZUZHFVUTHL-UHFFFAOYSA-N
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Description

N-benzyl-3-ethynylaniline is an organic compound with the molecular weight of 207.27 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for N-benzyl-3-ethynylaniline is 1S/C15H13N/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11,16H,12H2 . This indicates that the compound has a structure of a benzyl group attached to a 3-ethynylaniline.


Physical And Chemical Properties Analysis

N-benzyl-3-ethynylaniline is a liquid at room temperature .

Scientific Research Applications

Rhodium-Catalyzed Cascade Annulation/C-H Activation

N-benzyl-3-ethynylaniline has been used in Rh(III)-catalyzed cascade annulation/C-H activation with diazo compounds. This method enables the rapid formation of benzo[a]carbazoles, demonstrating good functional group tolerance and scalability. It involves C-N and C-C bond formation, with an aryl-to-aryl 1,4-rhodium migration being a key aspect (Guo et al., 2016).

Polymerization to Create Substituted Polyacetylenes

The compound has been used in the polymerization of isomeric N-(4-substituted benzylidene)-4-ethynylanilines and similar compounds by various metal catalysts. This process results in polyacetylenes with aromatic Schiff base type pendant groups, which are significant for their applications in materials science (Balcar et al., 2001).

Synthesis of Indoles and Related Compounds

A significant application involves the synthesis of indole derivatives. For instance, zincation of 2-ethynylanilines (a related compound) leads to cyclization to 2,3-dizincioindoles, which are crucial in medicinal chemistry and materials science (Ilies et al., 2017). Similarly, copper(II) salt-catalyzed cyclization of 2-ethynylanilines forms indoles, useful in tandem cyclization reactions (Hiroya et al., 2002).

Electrophilic Trapping and Dimerization

2-ethynylanilines have also been utilized in InBr3-promoted divergent approaches to produce polysubstituted indoles and quinolines, showcasing the versatility of the compound in organic synthesis (Sakai et al., 2008).

Solvent-Free Synthesis of 3-Selenaquinoline Derivatives

The compound has been employed in a solvent-free, catalyst-free method for synthesizing 3-selenaquinoline derivatives. This method demonstrates the compound's utility in green chemistry and efficient synthesis processes (Sashida et al., 2010).

Electrochemical Oxidation Studies

In electrochemical studies, the oxidation of 4-ethynylaniline (a variant of N-benzyl-3-ethynylaniline) has been investigated for the synthesis of diazine compounds, showing potential in electrochemical applications and synthesis methods (Mehrdadian et al., 2021).

Domino Three-Component Coupling-Cyclization

2-ethynylanilines have been used in copper-catalyzed domino three-component coupling-cyclization for the synthesis of 2-(aminomethyl)indoles. This highlights the compound's role in facilitating complex organic synthesis processes (Ohta et al., 2009).

Safety And Hazards

N-benzyl-3-ethynylaniline is classified as a dangerous substance. It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

N-benzyl-3-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11,16H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJRZUZHFVUTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-ethynylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Kwak, SH Kim, US Shin - Letters in Organic Chemistry, 2023 - ingentaconnect.com
A newly designed heterogeneous copper catalytic platform immobilizing copper (II) salt on chitosan Schiff base-modified carbon nanotubes was developed (Cu@CS-Py@CNT). The …
Number of citations: 2 www.ingentaconnect.com

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